2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
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Overview
Description
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfanyl group, dichlorophenyl group, and a trifluoromethylphenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzylsulfanyl, dichlorophenyl, and trifluoromethylphenyl precursors with an imidazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced dichlorophenyl derivatives, and substituted trifluoromethyl derivatives. These products can be further utilized in various applications .
Scientific Research Applications
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole
- 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethyl)phenyl]-1H-imidazole
- 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-imidazole
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole lies in the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2S/c24-19-10-9-16(11-20(19)25)21-13-29-22(31-14-15-5-2-1-3-6-15)30(21)18-8-4-7-17(12-18)23(26,27)28/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCNXKXOTXQDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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